What are the physical properties of Naphthalene-1,4-diboronic acid?
What are the physical properties of Naphthalene-1,4-diboronic acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Naphthalene-1,4-diboronic acid. The information is curated for professionals in research and development who utilize boronic acids as versatile building blocks in organic synthesis and drug discovery.
Core Physical Properties
Naphthalene-1,4-diboronic acid is a white solid organic compound.[1] Its fundamental role in synthetic chemistry lies in its ability to participate in cross-coupling reactions, enabling the formation of complex molecular architectures. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀B₂O₄ | [1][2] |
| Molecular Weight | 215.81 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Boiling Point | 514.229 °C at 760 mmHg | [1] |
| Flash Point | 264.796 °C | [1] |
| Density | 1.367 g/cm³ | [1] |
| Melting Point | Data not available for Naphthalene-1,4-diboronic acid. For the related compound, Naphthalene-1-boronic acid, the melting point is reported as 208-214 °C. | [4] |
| Solubility | Specific solubility data for Naphthalene-1,4-diboronic acid is not readily available. However, based on the parent naphthalene structure, it is expected to be soluble in various organic solvents such as alcohols, ether, and acetone, with solubility increasing with temperature.[5] A derivative of the structurally similar 1,4-phenylene diboronic acid was found to be insoluble in common organic solvents after precipitation from acetone, suggesting that Naphthalene-1,4-diboronic acid may also have limited solubility in certain non-polar solvents.[6] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the physical properties of Naphthalene-1,4-diboronic acid are not detailed in the available literature, standard methodologies for aryl boronic acids can be applied. The following outlines general procedures for key physical property measurements.
Workflow for Physical Property Determination
Caption: General experimental workflow for determining the physical properties of a synthesized boronic acid.
Melting Point Determination
The melting point of a purified sample of Naphthalene-1,4-diboronic acid can be accurately determined using Differential Scanning Calorimetry (DSC) .
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Sample Preparation: A small, precisely weighed amount of the crystalline solid (typically 1-5 mg) is hermetically sealed in an aluminum pan.
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Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed aluminum pan is used as a reference.
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Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the phase transition from solid to liquid.
Thermal Stability Analysis
The thermal stability of Naphthalene-1,4-diboronic acid can be assessed using Thermogravimetric Analysis (TGA) .
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Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
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Instrumentation: A calibrated Thermogravimetric Analyzer is used.
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Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range.
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Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Solubility Assessment
A qualitative and quantitative assessment of solubility in various solvents can be performed as follows:
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Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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Qualitative Assessment: To a small, fixed volume of each solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of Naphthalene-1,4-diboronic acid (e.g., 1 mg) is added. The mixture is vortexed at a controlled temperature (e.g., 25 °C). The solubility is visually assessed as soluble, partially soluble, or insoluble.
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Quantitative Assessment (Shake-Flask Method): For solvents in which the compound is sparingly soluble, a saturated solution is prepared by adding an excess amount of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after creating a calibration curve with known concentrations.
Signaling Pathways and Biological Applications
Currently, there is no significant body of literature suggesting a direct role for Naphthalene-1,4-diboronic acid in specific biological signaling pathways. Its utility in the life sciences is primarily as a synthetic intermediate in the development of more complex molecules with potential biological activity. Boronic acids, in general, are known to interact with diols, which can be found in various biological molecules like sugars and ribonucleosides. This property is exploited in areas such as biosensing and as reversible inhibitors of certain enzymes. However, specific pathway interactions for Naphthalene-1,4-diboronic acid have not been elucidated.
Conclusion
Naphthalene-1,4-diboronic acid is a valuable building block in organic synthesis with well-defined core physical properties. While specific experimental data for its melting point and solubility are not extensively reported, established methodologies for aryl boronic acids provide a clear path for their determination. The primary application of this compound remains in the realm of synthetic chemistry, with its potential in drug development being realized through the synthesis of novel, more complex bioactive molecules.
